6-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound characterized by the molecular formula and a molecular weight of 212.05 g/mol. This compound features a fused pyrazole and pyridine ring system, which contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and materials science .
The compound can be synthesized from various precursors, primarily 6-bromo-2-chloropyridine and hydrazine hydrate, leading to the formation of the pyrazolo[1,5-a]pyridine core structure. It is also available commercially from multiple suppliers, reflecting its significance in research and industrial applications .
6-Bromopyrazolo[1,5-a]pyridine belongs to the class of pyrazolo[1,5-a]pyridines, which are recognized for their biological activity and utility as intermediates in organic synthesis. These compounds are often explored for their pharmacological properties, particularly as potential inhibitors of various enzymes and receptors involved in disease processes .
The synthesis of 6-bromopyrazolo[1,5-a]pyridine can be achieved through several methods:
The structure of 6-bromopyrazolo[1,5-a]pyridine consists of a bromine atom at the 6-position of the pyrazolo ring fused to a pyridine ring. This arrangement imparts unique electronic properties that influence its reactivity and interaction with biological targets .
6-Bromopyrazolo[1,5-a]pyridine is versatile in chemical reactions:
Common reagents include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The choice of reagents significantly affects the reaction pathways and products formed .
Relevant data regarding melting point, boiling point, and specific heat capacity are essential for practical applications but require empirical determination through experimental methods.
6-Bromopyrazolo[1,5-a]pyridine has several notable applications:
Pyrazolo[1,5-a]pyridine represents a privileged bicyclic N-heterocyclic scaffold in contemporary drug discovery, characterized by a fused five-membered pyrazole ring condensed with a six-membered pyridine ring. This architecture delivers exceptional molecular diversity, enabling interactions with diverse biological targets through its electron-rich environment and capacity for multi-directional functionalization. Brominated derivatives like 6-bromopyrazolo[1,5-a]pyridine (Molecular Formula: C~7~H~5~BrN~2~, MW: 197.03 [5]) introduce strategic reactivity handles that profoundly expand synthetic utility. The distinctive charge distribution across the fused ring system facilitates π-stacking interactions and binding to allosteric sites, positioning this scaffold as a cornerstone in developing therapeutics for neurological disorders, oncology, and inflammation [7] [10].
Table 1: Key Pyrazolo[1,5-a]pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|---|
6-Bromopyrazolo[1,5-a]pyridine | 1264193-11-4 | C~7~H~5~BrN~2~ | 197.03 | Pharmaceutical Intermediate |
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 57372319 (PubChem CID) | C~8~H~5~BrN~2~O~2~ | 240.99 | Synthetic Building Block |
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | 876379-74-7 | C~8~H~5~BrN~2~O~2~ | 241.04 | Medicinal Chemistry Intermediate |
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | 1176413-18-5 | C~10~H~9~BrN~2~O~2~ | 269.10 | Synthesis Precursor |
7-Bromopyrazolo[1,5-a]pyridine | 24975252 (PubChem CID) | C~7~H~5~BrN~2~ | 197.03 | Regioisomeric Analog |
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile | 2092153-80-3 | C~8~H~4~BrN~3~ | 222.05 | Specialized Intermediate |
The pyrazolo[1,5-a]pyridine core exhibits distinct pharmacophoric properties derived from its balanced bipolar character – the pyrazole moiety contributes weak basicity (predicted pK~a~ ≈ 1.69 [5]) while the bridgehead nitrogen enhances π-deficient characteristics. This dual nature facilitates optimal membrane permeability and target engagement. Structural biology studies reveal that the scaffold’s planar conformation enables deep insertion into hydrophobic protein pockets, with the nitrogen atoms serving as critical hydrogen bond acceptors. For example, in EP~1~ receptor antagonists developed for inflammatory pain, the pyrazolo[1,5-a]pyridine core mediates key interactions with transmembrane domains through water-mediated hydrogen bonding and cation-π interactions with arginine residues [7]. The 6-bromo derivative specifically enables late-stage cross-coupling (e.g., Suzuki reactions) to install biaryl pharmacophores that enhance target affinity and selectivity. These attributes have propelled its adoption in kinase inhibitors (e.g., ALK, JAK) and neurological agents targeting Alzheimer’s disease pathways [10].
Bromination at the C6 position of pyrazolo[1,5-a]pyridine introduces transformative electronic and steric effects that govern both chemical behavior and biological interactions. The electron-withdrawing bromine atom induces positive charge polarization at adjacent carbon centers (C3 and C7), significantly enhancing susceptibility to nucleophilic substitution or metal-halogen exchange. This bromine atom functions as a versatile synthetic vector for transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Negishi coupling), enabling efficient C-C and C-heteroatom bond formation [1] [9]. Compared to non-halogenated analogs, 6-bromopyrazolo[1,5-a]pyridine exhibits a 15-20% increase in lipophilic efficiency (LipE) due to bromine's hydrophobic surface area, improving cellular uptake and blood-brain barrier penetration in central nervous system targets [5]. The halogen's heavy atom effect also facilitates crystallographic studies of protein-ligand complexes, providing critical structural insights for rational drug design.
Table 2: Physicochemical Properties of 6-Bromopyrazolo[1,5-a]pyridine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 197.03 g/mol | - |
Density | 1.69 ± 0.1 g/cm³ | Predicted [5] |
pK~a~ | 1.69 ± 0.30 | Predicted [5] |
LogP | 1.6 (XLogP3-AA) | For carboxylic acid derivative [6] |
Hydrogen Bond Acceptors | 2 (N atoms) | - |
Hydrogen Bond Donors | 0 | - |
Rotatable Bonds | 0 | - |
Topological Polar Surface Area | 25.8 Ų | - |
Storage Stability | Sealed, dry, RT | Stable for >24 months [8] |
The synthetic accessibility of 6-bromopyrazolo[1,5-a]pyridine has evolved dramatically from early multistep sequences to contemporary one-pot methodologies. Initial routes (2000-2010) relied on linear annulation strategies using 3-bromopyridine precursors, requiring protection-deprotection cycles that limited yields to <30% [5]. The breakthrough came with cyclocondensation approaches between aminopyridines and α,β-unsaturated carbonyls, exemplified by the efficient synthesis from ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate via decarboxylative bromination [5]. A pivotal advancement is documented in Chinese Patent CN117143095A (2023), disclosing a high-yield (>85%) route from 1-amino-3-bromopyridine sulfonate salts and ethyl propiolate under controlled diazotization and ring formation conditions [2]. This scalable process enabled kilogram-scale production, supporting preclinical development of pyrazolopyridine-based EP~1~ antagonists currently in oncology trials [7]. Commercial availability from major suppliers (e.g., Sigma-Aldrich, Ambeed) since ~2015 has accelerated medicinal chemistry exploration, with current focus on cryogenic lithiation at C3 for nucleophilic trapping and direct C-H borylation at C5 for orthogonal diversification [8].
Table 3: Evolution of Synthetic Methods for 6-Bromopyrazolo[1,5-a]pyridine Derivatives
Synthetic Method | Key Reagents/Conditions | Yield | Advantages/Limitations | Ref |
---|---|---|---|---|
Cyclocondensation | 1-Amino-3-bromopyridine sulfonate, ethyl propiolate, NaNO~2~, H~2~SO~4~ | 85-92% | Scalable, one-pot operation | [2] |
Saponification-Decarboxylation | Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, NaOH, then acid | 78% | High purity; requires carboxylic acid precursor | [5] |
Direct Bromination | Pyrazolo[1,5-a]pyridine, Br~2~, AcOH | 45-60% | Regioselectivity issues at C6 vs C3 | [9] |
Transition Metal-Catalyzed Halogen Exchange | 6-Chloropyrazolo[1,5-a]pyridine, CuBr, DMF, 140°C | 65% | Limited to chloride precursors | [5] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9